3-Methylquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylquinoline-7-carboxylic acid is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
Quinoline derivatives, which include 3-methylquinoline-7-carboxylic acid, are known to interact with various biological targets . For instance, some quinoline derivatives have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain .
Mode of Action
For instance, some quinoline derivatives inhibit the action of prostaglandin synthetase by binding to the prostaglandin synthetase receptors COX-1 and COX-2 . This interaction results in the reduction of symptoms of pain and inflammation.
Biochemical Pathways
For instance, the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) by some quinoline derivatives leads to a decrease in the formation of prostaglandins, which are key mediators of inflammation and pain .
Result of Action
Based on the known effects of similar quinoline derivatives, it can be inferred that this compound may have anti-inflammatory and analgesic effects due to its potential inhibition of cyclooxygenase enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the microenvironment inside an enzyme’s active site can often be very different from the environment outside in the aqueous solvent . This can influence the interaction of the compound with its targets and consequently its efficacy. Furthermore, factors such as pH, temperature, and the presence of other molecules can also impact the action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylquinoline-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a one-pot, solvent-free, microwave-assisted multi-component reaction can be employed. This method utilizes substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as montmorillonite K-10, a strong and environmentally benign solid acid, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methylquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-7-carboxylic acid, while reduction can produce 3-methylquinoline .
Scientific Research Applications
3-Methylquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-7-carboxylic acid
- 3-Methylquinoline
- Quinoline-4-carboxylic acid
Uniqueness
3-Methylquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Methylquinoline-7-carboxylic acid (MQCA) is a significant compound in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is a derivative of quinoline, characterized by a methyl group at the third position and a carboxylic acid functional group at the seventh position. Its molecular formula is C11H9NO2, and it has a molecular weight of approximately 189.19 g/mol.
The biological activity of MQCA can be attributed to several mechanisms:
- DNA Intercalation : MQCA can intercalate into DNA, disrupting replication and transcription processes, which is critical for its anticancer properties.
- Enzyme Inhibition : The compound may inhibit specific enzymes, including cyclooxygenases (COX-1 and COX-2), leading to anti-inflammatory effects by reducing prostaglandin synthesis.
- Antimicrobial Activity : MQCA has shown promising antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
Anticancer Properties
Research indicates that MQCA exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including colorectal (SW480, HCT116), pancreatic (PANC1), prostate (PC3), mammary (T47D), lung (A375), and melanoma (A549) cells. The compound demonstrated notable antiproliferative effects with IC50 values comparable to established chemotherapeutics like indomethacin .
Antimicrobial Effects
MQCA has been investigated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. This property is particularly important in the context of rising antibiotic resistance.
Case Studies
-
Inhibition of Inflammation in Macrophages :
A study assessed the anti-inflammatory effects of MQCA on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. Results indicated that MQCA significantly reduced inflammatory markers without cytotoxicity, suggesting its potential as an anti-inflammatory agent . -
Anticancer Activity in Colorectal Cancer :
Another investigation focused on the antiproliferative effects of MQCA on colorectal cancer cell lines. The findings revealed that MQCA effectively inhibited cell growth and induced apoptosis, highlighting its potential as a therapeutic agent in colorectal cancer treatment .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other quinoline derivatives:
Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | High |
Quinoline-4-carboxylic acid | Moderate | High | Moderate |
Gemifloxacin | High | High | Low |
Properties
IUPAC Name |
3-methylquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-8-2-3-9(11(13)14)5-10(8)12-6-7/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJJJYVYPBVXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.